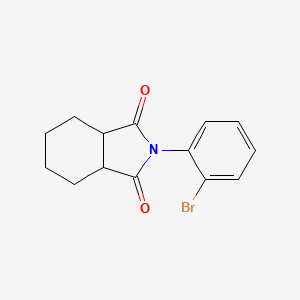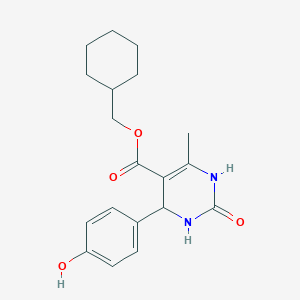![molecular formula C16H24ClNO2 B5117588 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5117588.png)
1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring attached to a 2-chloro-4-methylphenoxy group through an ethoxyethyl chain
Preparation Methods
The synthesis of 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-methylphenol and piperidine.
Etherification: The 2-chloro-4-methylphenol undergoes etherification with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol.
Alkylation: The 2-(2-chloro-4-methylphenoxy)ethanol is then alkylated with 2-chloroethyl piperidine under basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including signal transduction, neurotransmission, and metabolic processes.
Comparison with Similar Compounds
1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine can be compared with similar compounds such as:
1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethyl]piperidine: This compound has a methoxy group instead of a chloro group, which may result in different chemical and biological properties.
1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]piperidine: The position of the chloro and methyl groups is reversed, potentially affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-14-5-6-16(15(17)13-14)20-12-11-19-10-9-18-7-3-2-4-8-18/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNSQTVANAZWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B5117541.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B5117552.png)

![N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine](/img/structure/B5117576.png)
![(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)


![3-chloro-N-[(2,3-dimethoxyphenyl)methyl]-2-methylaniline](/img/structure/B5117606.png)

